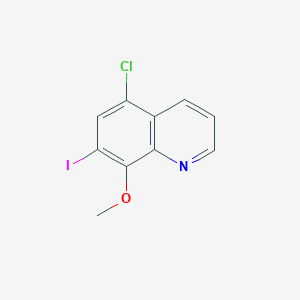

5-Chloro-7-iodo-8-methoxyquinoline

Description

Overview of the 8-Hydroxyquinoline (B1678124) Scaffold as a Privileged Structure

The 8-hydroxyquinoline (8HQ) scaffold is widely recognized as a "privileged structure" in medicinal chemistry and materials science. nih.govresearchgate.netrsc.org This designation stems from its ability to bind to a diverse array of biological targets with high affinity, making it a valuable template for drug design. rsc.orgrsc.org The core structure consists of a bicyclic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring, with a hydroxyl group at the 8th position. researchgate.netnumberanalytics.com This arrangement, particularly the proximity of the hydroxyl group to the nitrogen atom in the pyridine ring, endows 8-hydroxyquinoline with the capacity to form stable chelate complexes with a wide variety of metal ions. researchgate.netscispace.comrroij.com This metal-chelating ability is a cornerstone of its diverse biological activities, which include neuroprotective, anticancer, and antimicrobial properties. nih.govresearchgate.netrsc.org The synthetic versatility of the 8-hydroxyquinoline molecule allows for the generation of a vast number of derivatives, further enhancing its utility in the development of new therapeutic agents. nih.govresearchgate.net

Introduction to 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) as a Subject of Academic Research

A prominent example of a halogenated 8-hydroxyquinoline derivative is 5-Chloro-7-iodo-8-hydroxyquinoline, more commonly known as Clioquinol (B1669181). biosynth.com This compound, featuring both a chlorine and an iodine atom on the quinoline (B57606) ring, has a long history of use and has been the subject of extensive academic research. aacrjournals.orgnih.govresearchgate.net Initially used for its antifungal and antiprotozoal properties, Clioquinol has garnered renewed interest for its potential role in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. aacrjournals.orgrsc.org Much of this research has focused on its ability to chelate metal ions, such as copper and zinc, which are implicated in the pathology of these conditions. scispace.comaacrjournals.org Clioquinol's capacity to cross the blood-brain barrier and modulate metal ion homeostasis in the brain has made it a valuable tool in neuroscience research. scispace.com Its anticancer properties have also been a subject of investigation. aacrjournals.orgnews-medical.net

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-iodo-8-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClINO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODYZPGSHFTXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1N=CC=C2)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 5 Chloro 7 Iodo 8 Hydroxyquinoline

Established Synthetic Routes for 5-Chloro-7-iodo-8-hydroxyquinoline

The synthesis of 5-chloro-7-iodo-8-hydroxyquinoline typically starts from the precursor 8-hydroxyquinoline (B1678124). The introduction of chloro and iodo groups onto the quinoline (B57606) ring is a critical step, which can be achieved through various halogenation strategies.

Chlorination and Iodination Methodologies

The halogenation of 8-hydroxyquinoline is influenced by the directing effects of the hydroxyl group, which is an ortho-para directing group. google.com This can lead to the formation of multiple products, making regioselective synthesis challenging.

One common approach involves a two-step process. First, the C5 position is chlorinated, and then the C7 position is iodinated. google.com However, this method can result in low yields of the desired C5-chlorinated product due to the formation of byproducts. google.com

To address these challenges, a one-pot method for the preparation of 5-chloro-7-iodo-8-hydroxyquinoline has been developed. google.com This method involves the protection of the hydroxyl group of 8-hydroxyquinoline as an acetate (B1210297) ester. This is followed by sequential chlorination and iodination, and finally deprotection to yield the target compound. google.com

Direct iodination of 5-fluoro-8-hydroxyquinoline has also been reported as a method to produce 5-fluoro-7-iodo-8-hydroxyquinoline, a structural analog. acs.org

Precursor Chemistry and Reaction Mechanism Considerations

The starting material for most syntheses is 8-hydroxyquinoline. google.com The hydroxyl group at position 8 is a key feature, as it activates the ring towards electrophilic substitution and can form complexes with metal ions. nih.gov

The reaction mechanism for the iodination of 8-hydroxyquinoline is proposed to proceed through a reaction between the oxinate anion (the deprotonated form of 8-hydroxyquinoline) and molecular iodine, forming a cyclohexadienone intermediate. rsc.org This mechanism is similar to the iodination of phenol. rsc.org

To achieve selective halogenation, protection of the hydroxyl group is often necessary. google.com For instance, the use of an acyl group to protect the hydroxyl function can direct the halogenation to the desired positions. researchgate.net Another approach involves the use of a tosyl protecting group at the 8-position, which can be removed simultaneously with nucleophilic substitution at other positions. researchgate.net

Design and Synthesis of Novel 5-Chloro-7-iodo-8-hydroxyquinoline Derivatives and Analogs

The core structure of 5-chloro-7-iodo-8-hydroxyquinoline has been modified to create novel derivatives with potentially enhanced properties.

Mannich Base Derivatives: Structural Variations and Synthetic Approaches

Mannich reactions are a valuable tool for introducing aminomethyl groups onto the 8-hydroxyquinoline scaffold. A modified Mannich reaction using 5-chloro-8-hydroxyquinoline (B194070), morpholine, and ethyl glyoxylate (B1226380) has been used to synthesize a bifunctional precursor for further derivatization. researchgate.net

Hybrid Compounds Incorporating Amino Acid Moieties (e.g., Proline)

To improve properties such as water solubility, hybrid compounds have been designed by incorporating amino acid moieties. For example, L-proline has been attached to the 5-chloro-8-hydroxyquinoline scaffold at position 7 via a methylene (B1212753) linker using a modified Mannich reaction. rsc.org This resulted in the synthesis of (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro). rsc.org

Structural Modifications Influencing Electronic and Steric Properties

The electronic and steric properties of 8-hydroxyquinoline derivatives can be fine-tuned by introducing various substituents. The substitution of chlorine at the C-5 position and iodine at the C-7 position in 5-chloro-7-iodo-8-hydroxyquinoline increases the lipophilicity and chelating ability of the compound. nih.govtandfonline.com These modifications are believed to influence the biological activity of the molecule. tandfonline.com The introduction of different functional groups can alter the electron density and spatial arrangement of the molecule, which in turn can affect its interactions with biological targets. scispace.com

Elucidation of Coordination Chemistry and Metal Ion Chelation by 5 Chloro 7 Iodo 8 Hydroxyquinoline

Fundamental Ligand Characteristics of 5-Chloro-7-iodo-8-hydroxyquinoline

The coordination behavior of 5-chloro-7-iodo-8-hydroxyquinoline is dictated by its molecular structure, which features both nitrogen and oxygen atoms positioned to form a stable chelate ring with metal ions. The presence of halogen substituents further modulates its electronic properties and, consequently, its chelation capabilities.

5-Chloro-7-iodo-8-hydroxyquinoline functions as a classic N,O-bidentate ligand. nih.govnih.gov It coordinates to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, following the deprotonation of the latter. nih.govrsc.org This mode of binding forms a stable five-membered chelate ring, a characteristic feature of 8-hydroxyquinoline (B1678124) and its derivatives. nih.gov This bidentate chelation is a primary reason for its strong ability to form complexes with various metal ions. dovepress.comrsc.org

The formation of this chelate ring is crucial for the biological activity of clioquinol (B1669181), as it allows the molecule to effectively sequester and interact with metal ions such as copper and zinc. nih.govdovepress.com

The presence of chloro and iodo substituents at the 5 and 7 positions of the quinoline ring, respectively, significantly influences the chelation properties of the molecule. These halogen atoms are electron-withdrawing, which can impact the pKa values of the quinoline nitrogen and the hydroxyl oxygen. rsc.org The electronic effects of these substituents can enhance the chelating ability of 8-hydroxyquinoline derivatives. researchgate.net

Formation and Characterization of Metal Complexes with 5-Chloro-7-iodo-8-hydroxyquinoline

5-Chloro-7-iodo-8-hydroxyquinoline forms well-defined complexes with a variety of transition metal ions. The stoichiometry and geometry of these complexes have been investigated using techniques such as UV-vis spectroscopy, X-ray crystallography, and nuclear magnetic resonance (NMR).

5-Chloro-7-iodo-8-hydroxyquinoline readily forms complexes with zinc(II) ions. rsc.orguchile.cl Structural characterization has revealed that the stoichiometry of the ligand to the metal is typically 2:1, resulting in a neutral complex with the formula Zn(CQ)₂ (where CQ represents the deprotonated clioquinol). researchgate.netresearchgate.net

In solution, the coordination environment of the zinc(II) ion in the clioquinol complex can vary. While some studies suggest a tetrahedral coordination geometry for Zn(CQ)₂, others, through ab initio molecular dynamics simulations, point to the possibility of penta- or hexa-coordinated complexes, Zn(CQ)₂(H₂O) and Zn(CQ)₂(H₂O)₂, where water molecules complete the coordination sphere. rsc.org UV-vis spectroscopy and polarography have confirmed the 1:2 stoichiometry of the Zn(II)-clioquinol complex. uchile.clnih.gov The conditional stability constant for the Zn(CQ)₂ complex has been calculated to be 7.0 x 10⁸ M⁻². uchile.clnih.gov

Table 1: Properties of Zinc(II)-Clioquinol Complex

| Property | Description |

| Stoichiometry (Ligand:Metal) | 2:1 researchgate.netresearchgate.net |

| Formula | Zn(CQ)₂ rsc.orgresearchgate.net |

| Coordination Geometry | Tetrahedral, potentially penta- or hexa-coordinate in aqueous solution. rsc.org |

| Conditional Stability Constant (K'c) | 7.0 x 10⁸ M⁻² uchile.clnih.gov |

Copper(II) ions also form stable complexes with 5-chloro-7-iodo-8-hydroxyquinoline, typically with a 1:2 metal-to-ligand stoichiometry. researchgate.netnih.gov The resulting Cu(CQ)₂ complex has been characterized in both solid-state and solution. cnr.it

Structural studies, including X-ray absorption spectroscopy (XAS), have indicated that the copper(II) center in the bis-clioquinol complex adopts a pseudo-square planar geometry. acs.orgnih.gov This is a common coordination geometry for Cu(II) complexes with 5,7-dihalogenated 8-hydroxyquinoline derivatives. acs.orgnih.gov Electron paramagnetic resonance (EPR) studies have further supported a square-planar or pseudo-octahedral geometry for the bis-copper(II) complexes with clioquinol. cnr.itresearchgate.net The affinity of clioquinol for Cu(II) is notably higher than for Zn(II), with a conditional stability constant for Cu(CQ)₂ of 1.2 x 10¹⁰ M⁻². uchile.clnih.gov

Table 2: Properties of Copper(II)-Clioquinol Complex

| Property | Description |

| Stoichiometry (Ligand:Metal) | 2:1 researchgate.netnih.gov |

| Formula | Cu(CQ)₂ |

| Coordination Geometry | Pseudo-square planar or pseudo-octahedral. cnr.itacs.orgnih.govresearchgate.net |

| Conditional Stability Constant (K'c) | 1.2 x 10¹⁰ M⁻² uchile.clnih.gov |

Palladium(II) forms square-planar complexes with 5-chloro-7-iodo-8-hydroxyquinoline. nih.govxray.czresearchgate.net One such complex has an ionic structure, consisting of a square-planar [PdCl₂(CQ)]⁻ anion, a protonated clioquinol cation (HCQ⁺), and water molecules. nih.govresearchgate.net In this complex, the palladium(II) is coordinated by two chloride ligands in a cis configuration and one N,O-bidentate clioquinol molecule. nih.govresearchgate.net Another neutral complex, [Pd(CQ)₂], features two bidentate clioquinol ligands arranged in a trans configuration around the palladium(II) center. xray.cz Interestingly, in some crystal structures, long-range interactions between the palladium(II) atom and adjacent aromatic rings suggest the possibility of a 4+1 coordination, leading to a tetragonal pyramidal geometry. xray.cz

Ruthenium(II) complexes with 8-hydroxyquinoline derivatives have also been synthesized and studied for their potential applications. nih.govacs.org While specific structural details for a simple ruthenium(II)-clioquinol complex are less common in the provided context, related organoruthenium complexes with halogenated 8-hydroxyquinolines have been characterized. acs.org These complexes are generally stable and their biological activity is influenced by the nature of the halogen substituents on the 8-hydroxyquinoline ligand. acs.org

Oxidovanadium(IV) and Oxidovanadium(V) Complexes: Structural Insights and Activity

5-Chloro-7-iodo-8-hydroxyquinoline, a potent bidentate ligand, forms stable complexes with both oxidovanadium(IV) and oxidovanadium(V) centers. Research has focused on the synthesis and characterization of heteroleptic complexes, where the vanadium center is coordinated to 5-chloro-7-iodo-8-hydroxyquinoline and another bioactive ligand.

A notable series of oxidovanadium(IV) complexes involves the general formula [VIVO(L-H)(mpo)], where L is a derivative of 8-hydroxyquinoline and mpo is 2-mercaptopyridine (B119420) N-oxide. atsjournals.org In the complex where L is 5-chloro-7-iodo-8-hydroxyquinoline ([VIVO(L2-H)(mpo)]), the vanadium center is in a +4 oxidation state. atsjournals.orgmdpi.com These compounds have been characterized in both solid state and solution, revealing insights into their molecular structure and stability. atsjournals.org

Similarly, heteroleptic oxidovanadium(V) complexes have been synthesized with the general formula [VVO(IN-2H)(L-H)], where L represents 8-hydroxyquinoline derivatives and IN is a Schiff base ligand, for instance, one derived from isoniazid. anu.edu.aunih.gov The complex containing 5-chloro-7-iodo-8-hydroxyquinoline as the 'L' ligand, [VVO(IN-2H)(L2-H)], has demonstrated significant biological activity. anu.edu.auscispace.com Synthesis of these V(V) complexes often starts from a V(IV) precursor like [VIVO(acac)₂], with the vanadium center undergoing oxidation by molecular oxygen during the reaction. nih.gov

The biological activity of these oxidovanadium complexes has been extensively studied, particularly their efficacy against trypanosomatid parasites. The complexes exhibit activity against both Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania infantum. atsjournals.org Notably, the infective trypomastigote stage of T. cruzi shows high sensitivity to these compounds. atsjournals.orgnih.gov The complex [VIVO(L2-H)(mpo)] was identified as being particularly selective towards the parasite over mammalian cells and was found to hinder the replication of the amastigote form of T. cruzi. atsjournals.orgrroij.com The mechanism of action is believed to involve the induction of oxidative stress and mitochondria-dependent apoptosis in the parasites. nih.gov

Table 1: Biological Activity of Oxidovanadium Complexes with 5-Chloro-7-iodo-8-hydroxyquinoline

| Complex | Target Organism | Reported Activity | Reference |

|---|---|---|---|

| [VIVO(L2-H)(mpo)] | Trypanosoma cruzi | Inhibits parasite growth in the micromolar range; hinders amastigote replication and trypomastigote infection. | atsjournals.org |

| [VIVO(L2-H)(mpo)] | Leishmania infantum | Inhibits promastigote growth with IC₅₀ values in the sub-micromolar to micromolar range. | atsjournals.org |

| [VVO(IN-2H)(L2-H)] | Trypanosoma cruzi | Active against trypomastigotes with an IC₅₀ value of 0.29–3.02 μM; affects the infection potential of cell-derived trypomastigotes. | anu.edu.auscispace.com |

Iron(III) Chelation Properties

5-Chloro-7-iodo-8-hydroxyquinoline, also known as clioquinol, is a well-established metal chelating agent with the ability to bind various metal ions, including iron. nih.govresearchgate.net It functions as a chelator for both ferrous (Fe²⁺) and ferric (Fe³⁺) iron. atsjournals.org This property is central to many of its biological effects. The chelation occurs through its two electron-donating sites: the phenolate (B1203915) oxygen atom and the nitrogen atom of the quinoline ring. tandfonline.com

The interaction with iron has been explored as a therapeutic strategy in conditions characterized by iron dysregulation. For instance, in pulmonary fibrosis, where iron metabolism is dysregulated in lung fibroblasts, clioquinol has been shown to attenuate the condition by acting as an iron chelator. atsjournals.orgnih.gov Studies demonstrated that iron-saturated clioquinol did not have the same therapeutic effect, confirming that its efficacy was linked to its ability to chelate iron. atsjournals.orgnih.gov

In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, where iron accumulation in specific brain regions can contribute to oxidative stress and cell death, iron chelation is a proposed therapeutic avenue. mdpi.comnih.gov Clioquinol's ability to bind excess iron may help mitigate iron-facilitated oxidative processes. mdpi.com However, the therapeutic effect is complex; while clioquinol can reduce nigral iron levels, its ability to reverse existing damage may be limited. acs.org The formation of clioquinol-iron chelates is also associated with observable phenomena, such as the excretion of greenish chelates in urine and feces. nih.gov

Metal Ionophore Activity of 5-Chloro-7-iodo-8-hydroxyquinoline

Beyond simple chelation, 5-chloro-7-iodo-8-hydroxyquinoline acts as a metal ionophore, a compound that can transport metal ions across lipid membranes. researchgate.netdovepress.com This activity is particularly well-documented for copper (Cu²⁺) and zinc (Zn²⁺) ions. Its identity as a small, lipophilic molecule allows it to readily cross the blood-brain barrier and cellular membranes. researchgate.nettandfonline.com

Mechanism of Intracellular Metal Ion Transport

The ionophoric mechanism of 5-chloro-7-iodo-8-hydroxyquinoline involves a multi-step process. First, the compound chelates extracellular or membrane-associated metal ions, such as copper or zinc. acs.org The resulting metal-ligand complex is typically neutral and lipid-soluble, which facilitates its diffusion across the hydrophobic cell membrane. tandfonline.com

Once inside the cell, the complex can dissociate, releasing the metal ion into the intracellular environment. This process effectively increases the intracellular concentration of the transported metal. acs.org Studies have shown that co-treatment of cells with this compound and copper(II) leads to a significant increase in intracellular copper levels. acs.org This ability to shuttle metal ions into the cell distinguishes its action from that of a pure chelator, which would typically be expected to cause metal depletion. acs.org Yeast-based studies have revealed that while total cellular copper and iron content may increase upon treatment, the compound can sequester these ions at the cellular membrane, leading to a state of cytosolic metal depletion that the cell senses as a deficiency. nih.gov

Influence of Metal Chelation on Cellular Homeostasis

The metal ionophore activity of 5-chloro-7-iodo-8-hydroxyquinoline profoundly influences cellular metal homeostasis, leading to significant downstream biological consequences. researchgate.net The disruption of the delicate balance of intracellular metal ions can trigger various cellular responses.

In cancer cells, the induced influx of copper and zinc is linked to anticancer effects. The accumulation of these metals can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis (programmed cell death). tandfonline.com Furthermore, the antitumor activity has been associated with the inhibition of the proteasome, a key cellular machinery for protein degradation, through its ionophore actions.

In the context of neurodegenerative diseases such as Alzheimer's, the compound's ability to chelate and redistribute metal ions is considered a key therapeutic mechanism. researchgate.net Dysregulation of metal homeostasis is implicated in the aggregation of proteins like amyloid-beta. By chelating copper and zinc from these protein aggregates, 5-chloro-7-iodo-8-hydroxyquinoline can help dissolve them and restore a more normal metal balance. researchgate.net This dual ability to chelate metals in pathological aggregates and transport them into cells highlights its complex role in modulating cellular homeostasis. researchgate.net

Mechanistic Dissection of the Biological Activities of 5 Chloro 7 Iodo 8 Hydroxyquinoline and Its Metal Complexes

5-Chloro-7-iodo-8-hydroxyquinoline, also known as clioquinol (B1669181), is an 8-hydroxyquinoline (B1678124) derivative that has demonstrated a broad spectrum of antimicrobial activities. zfin.orgresearchgate.netyeastgenome.org Its biological actions are multifaceted, involving various pathways that disrupt the fundamental processes of bacteria, fungi, and protozoan parasites.

Antibacterial Mechanisms: Inhibition of Specific Bacterial Enzymes (e.g., AAC(6')-Ib)

A significant mechanism of antibacterial action for 5-Chloro-7-iodo-8-hydroxyquinoline involves the potentiation of existing antibiotics by inhibiting bacterial resistance enzymes. Specifically, it has been shown to counteract resistance to aminoglycoside antibiotics like amikacin (B45834) in Gram-negative bacteria. plos.orgnih.gov This resistance is often mediated by the enzyme aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), which inactivates the antibiotic through acetylation. nih.govnih.govresearchgate.net

Research has demonstrated that 5-Chloro-7-iodo-8-hydroxyquinoline, when complexed with zinc ions (Zn²⁺), can effectively inhibit the AAC(6')-Ib enzyme. plos.orgnih.gov This inhibition restores the susceptibility of otherwise resistant bacterial strains to amikacin. plos.orgnih.gov Studies on amikacin-resistant Acinetobacter baumannii clinical isolates that produce AAC(6')-Ib showed that the combination of 5-Chloro-7-iodo-8-hydroxyquinoline, Zn²⁺, and amikacin resulted in robust growth inhibition and was found to be bactericidal. plos.orgnih.govresearchgate.net This effect was specific to bacteria possessing the AAC(6')-Ib-mediated resistance mechanism. plos.orgresearchgate.net This approach suggests that 5-Chloro-7-iodo-8-hydroxyquinoline can act as an adjuvant, reviving the efficacy of conventional antibiotics against resistant pathogens. nih.govnih.govresearchgate.net

Antibacterial Activity of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

| Bacterium | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Amikacin-resistant Acinetobacter baumannii | Inhibition of AAC(6')-Ib enzyme in complex with Zn²⁺ | Restoration of susceptibility to amikacin; bactericidal effect in combination with Zn²⁺ and amikacin. | plos.org, nih.gov, researchgate.net |

| Amikacin-resistant Escherichia coli | Inhibition of AAC(6')-Ib enzyme in complex with Zn²⁺ or Cu²⁺ | Significant reduction in resistance levels to amikacin. | plos.org |

| Amikacin-resistant Klebsiella pneumoniae | Inhibition of AAC(6')-Ib enzyme in complex with Zn²⁺ or Cu²⁺ | Significant reduction in resistance levels to amikacin. | plos.org |

| Neisseria gonorrhoeae (including multi-drug resistant strains) | General antimicrobial activity | High antimicrobial potency with a MIC range of 0.10-0.20 µM. | nih.gov |

Antifungal Mechanisms: Disruption of Fungal Growth and Cellular Processes

5-Chloro-7-iodo-8-hydroxyquinoline exhibits significant antifungal properties through various mechanisms that compromise fungal cell integrity and growth. researchgate.netmdpi.com Its mode of action is often pleiotropic, affecting multiple cellular targets.

One of the primary antifungal mechanisms is the disruption of the fungal cell wall. nih.gov Studies have shown that 5-Chloro-7-iodo-8-hydroxyquinoline can cause damage to the cell wall of fungi, including Candida species and dermatophytes. nih.gov This effect appears to be species-dependent. nih.gov In Candida albicans, it has been observed to damage the cell wall and consequently inhibit the formation of pseudohyphae, a key virulence factor. nih.govd-nb.info However, other studies using a sorbitol protection assay indicated that the compound may not damage the cell wall directly, suggesting the need for further investigation into this specific mechanism. d-nb.info

Beyond the cell wall, 5-Chloro-7-iodo-8-hydroxyquinoline also affects the fungal cell membrane. While some reports suggest it does not directly disrupt the membrane, others indicate it can compromise the functional integrity of the cytoplasmic membrane. nih.govd-nb.info It has been shown to inhibit yeast-hyphae transition and biofilm formation in C. albicans. d-nb.info The compound's effects on the cell membrane can be concentration-dependent. d-nb.info The antifungal activity is also linked to its ability to chelate metal ions, which are crucial for various cellular catalytic processes in fungi. oup.com It has been reported to exhibit fungistatic activity against Candida albicans and Microsporum canis, and fungicidal activity against Trichophyton mentagrophytes. researchgate.netoup.com

Antifungal Spectrum of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

| Fungus | MIC Range (µg/mL) | Reference |

|---|---|---|

| Candida spp. | 0.031–2 | oup.com |

| Phaeomoniella chlamydospora | 10 | mdpi.com |

| Phaeoacremonium aleophilum | 1 | mdpi.com |

Antiprotozoal and Antiparasitic Mechanisms: Impact on Trypanosomatid Parasites (e.g., Trypanosoma cruzi, Leishmania infantum)

5-Chloro-7-iodo-8-hydroxyquinoline and its metal complexes have emerged as potent agents against trypanosomatid parasites, which are responsible for diseases such as Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania infantum). frontiersin.orgnih.gov The compound itself, as well as its coordination complexes with metals like vanadium, demonstrate significant activity against various life cycle stages of these parasites. frontiersin.orgrsc.orgnih.gov

A vanadium complex incorporating 5-Chloro-7-iodo-8-hydroxyquinoline, [VIVO(L2-H)(mpo)], was identified as being highly selective and active against both epimastigote and trypomastigote forms of T. cruzi, as well as promastigotes of L. infantum. frontiersin.orgresearchgate.net This complex significantly impaired the infective potential of cell-derived trypomastigotes and inhibited the replication of the intracellular amastigote form of T. cruzi. frontiersin.orgdntb.gov.ua Similarly, the free compound was shown to inhibit L. amazonensis and L. infantum promastigotes and amastigotes, and it reduced the percentage of infected macrophages in vitro. nih.gov The mechanisms underlying this antiparasitic action are multifactorial, involving the induction of cellular stress and the inhibition of essential metabolic pathways. frontiersin.orgnih.gov

A key component of the antiparasitic action of 5-Chloro-7-iodo-8-hydroxyquinoline is the induction of oxidative stress within the parasite. frontiersin.org Treatment with the compound leads to an increase in the production of reactive oxygen species (ROS). nih.gov This surge in ROS disrupts the parasite's delicate redox balance, causing widespread damage to cellular components. The generation of oxidative stress is proposed as one of the main mechanisms leading to parasite death. frontiersin.orgresearchgate.netresearchgate.net Metabolic pathways in these parasites are known to be particularly sensitive to oxidative stress. nih.gov

The oxidative stress induced by 5-Chloro-7-iodo-8-hydroxyquinoline and its complexes triggers a cascade of events leading to programmed cell death, specifically through a mitochondria-dependent apoptotic pathway. frontiersin.orgresearchgate.netresearchgate.net Studies on L. amazonensis have revealed that treatment with the compound causes a loss of the mitochondrial membrane potential. nih.gov This mitochondrial dysfunction is a critical step in the apoptotic process. The ultimate outcome is often a late apoptotic or necrotic cell death, characterized by a rupture of the plasma membrane. nih.govrsc.org This suggests that the parasite's mitochondria are a primary target for the compound. nih.gov

In addition to inducing a general state of oxidative stress, the antiparasitic activity of 5-Chloro-7-iodo-8-hydroxyquinoline complexes is linked to the inhibition of specific, essential enzymes within the parasite that are absent in the mammalian host. frontiersin.org One such crucial target is NADH-fumarate reductase, an enzyme critical for the anaerobic energy metabolism in trypanosomatids. frontiersin.orgresearchgate.netdntb.gov.ua Both experimental data and theoretical predictions support the hypothesis that the inhibition of this parasite-specific enzyme plays a vital role in the trypanocidal action of vanadium complexes containing 5-Chloro-7-iodo-8-hydroxyquinoline. frontiersin.orgresearchgate.netresearchgate.net

Molecular Mechanisms in Antineoplastic Research (in vitro studies)

Clioquinol's anticancer properties are multifaceted, involving the inhibition of the proteasome, modulation of intracellular metal ions leading to programmed cell death (apoptosis), and the reversal of multidrug resistance in cancer cells.

Proteasome Inhibition: Copper-Dependent and Copper-Independent Pathways

The proteasome is a critical cellular machine responsible for degrading proteins, and its inhibition is a validated strategy in cancer therapy. rsc.org Clioquinol has been identified as an inhibitor of the proteasome, acting through both copper-dependent and copper-independent mechanisms. ingentaconnect.comnih.gov

In its copper-dependent pathway, clioquinol acts as a metal ionophore, binding to and transporting copper ions from the extracellular environment into the cell. ingentaconnect.comnih.gov This leads to an accumulation of intracellular copper, which then forms a complex with clioquinol. nih.govnih.gov This clioquinol-copper complex is a potent inhibitor of the proteasome's chymotrypsin-like activity. nih.govwayne.edu This inhibitory action is particularly effective in cancer cells, which often have higher concentrations of copper compared to normal cells. nih.govwayne.edu The preferential toxicity of the clioquinol-copper complex towards cancer cells highlights a potential therapeutic window. nih.govashpublications.org Studies have shown that analogs of clioquinol that cannot bind copper fail to inhibit the proteasome, underscoring the importance of this metal-binding capability. ingentaconnect.com

Clioquinol can also directly inhibit the proteasome at higher concentrations, independent of its copper-binding ability. ingentaconnect.comnih.gov This suggests a dual mechanism of action, enhancing its potential as an anticancer agent.

Table 1: Effect of Clioquinol and Copper on Proteasome Activity and Cell Viability

| Treatment | Cell Type | Proteasome Inhibition | Apoptosis Induction | Reference |

|---|---|---|---|---|

| Clioquinol + Copper | Breast Cancer Cells | Yes | Yes | nih.gov |

| Clioquinol Alone | Breast Cancer Cells (with elevated copper) | Yes | Yes | nih.gov |

| Clioquinol Alone | Normal Breast Cells | No | No | nih.gov |

| Copper Alone | Breast Cancer Cells | No | No | nih.gov |

| Clioquinol + Copper | Leukemia and Myeloma Cells | Potent Inhibition | Yes | ingentaconnect.comashpublications.org |

| Clioquinol Alone | Leukemia and Myeloma Cells | Active | Yes | ingentaconnect.com |

| Clioquinol + Copper | Solid Tumor Cell Lines | Yes | Yes | ingentaconnect.com |

| Clioquinol Alone | Solid Tumor Cell Lines | Inactive | No | ingentaconnect.com |

Modulation of Intracellular Metal Ion Levels Leading to Apoptosis

Clioquinol's ability to act as an ionophore extends to other metal ions, notably zinc. researchgate.net By transporting metal ions like copper and zinc into cancer cells, clioquinol disrupts the delicate balance of intracellular metal homeostasis. researchgate.netrsc.org This disruption is a key trigger for apoptosis.

The influx of copper, facilitated by clioquinol, leads to the formation of clioquinol-copper complexes that, in addition to inhibiting the proteasome, can induce apoptosis through other pathways. nih.govrsc.org Similarly, clioquinol can transport zinc into cancer cells, and this accumulation of intracellular zinc has also been shown to induce cell death. researchgate.net The mechanism of cell death can vary, with some studies suggesting that elevated intracellular zinc primarily leads to necrosis, while a reduction in intracellular zinc can trigger apoptosis. researchgate.net

The apoptotic process induced by clioquinol is characterized by morphological changes, DNA fragmentation, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov This programmed cell death is a crucial mechanism for eliminating cancerous cells.

Reversal of Multidrug Resistance in Cancer Cells: Identification of Crucial Subunits

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.govacs.org A common mechanism of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which pump drugs out of the cell. nih.govrsc.org

Recent research has highlighted the potential of 8-hydroxyquinoline derivatives, including clioquinol, to overcome MDR. nih.govacs.orgrsc.org Some of these compounds exhibit selective toxicity towards MDR cancer cells. acs.orgrsc.org The mechanism appears to be related to their ability to chelate metal ions and the presence of specific structural features. nih.govacs.org For instance, a methylene-linked amino group at position 7 of the 8-hydroxyquinoline scaffold has been identified as important for MDR reversal activity. rsc.org

Furthermore, studies have shown that clioquinol, in combination with zinc and copper, can increase the expression of the ABCB1 protein. nih.gov This suggests a complex interplay between clioquinol, metal ions, and the cellular machinery responsible for drug efflux. By modulating the function of these transporters, clioquinol and its derivatives may restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. For example, clioquinol complexed with zinc has been shown to restore susceptibility to the antibiotic amikacin in resistant bacteria by inhibiting the enzyme responsible for its inactivation. plos.org

Mechanistic Studies in Neurobiological Contexts (excluding clinical outcomes)

Beyond its anticancer properties, clioquinol exhibits interesting activities in neurobiological systems, primarily through its interaction with adrenoceptors and its influence on vascular function.

Competitive Alpha-1 Adrenoceptor Antagonism

Recent studies have revealed that clioquinol acts as a competitive antagonist of alpha-1 (α1) adrenoceptors. monash.eduunimelb.edu.aualbany.edunih.gov This action is distinct from its role as a metal ionophore. At lower concentrations, clioquinol competitively inhibits α1-adrenoceptors, contributing to a decrease in vascular contractility. monash.edualbany.edu Molecular dynamics simulations have shown that clioquinol can stably bind to the orthosteric binding site of the α1-adrenoceptor, providing a structural basis for this competitive antagonism. monash.edualbany.edunih.gov This finding introduces a new dimension to the pharmacological profile of clioquinol, suggesting its potential to modulate physiological processes regulated by the adrenergic system.

Mechanisms of Vasorelaxation in Isolated Arteries (Sensory Nerves, Endothelium, Vascular Smooth Muscle Interactions)

Clioquinol has been shown to cause vasorelaxation in isolated arteries through mechanisms that involve sensory nerves, the endothelium, and vascular smooth muscle. monash.eduunimelb.edu.aunih.gov As a zinc ionophore, clioquinol can increase intracellular zinc levels, which in turn triggers several vasorelaxant pathways. researchgate.netresearchgate.net

These mechanisms include:

Activation of sensory nerves: Elevated intracellular zinc can activate transient receptor potential ankyrin 1 (TRPA1) channels on perivascular sensory nerves, leading to the release of calcitonin gene-related peptide (CGRP), a potent vasodilator. researchgate.net

Endothelium-dependent relaxation: Zinc can enhance the production of vasodilatory prostanoids by cyclooxygenase (COX) in the endothelium. researchgate.net

Direct effects on vascular smooth muscle: Zinc can inhibit voltage-gated calcium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. researchgate.net

At higher concentrations, the vasorelaxation caused by clioquinol and other zinc ionophores is primarily attributed to this non-competitive antagonism of agonist-mediated contraction due to intracellular zinc delivery. monash.edualbany.edunih.gov

Broader Enzymatic and Receptor Interactions

The biological profile of 5-chloro-7-iodo-8-hydroxyquinoline, also known as clioquinol, extends beyond its primary applications, encompassing a range of interactions with various enzymes and cellular receptors. These interactions contribute to its complex pharmacological and toxicological characteristics. The compound's ability to chelate metal ions is often central to its modulatory effects on these biological targets. nih.goviiarjournals.org

Scientific literature reviewed does not currently provide specific data on the direct inhibitory activity of 5-chloro-7-iodo-8-hydroxyquinoline on the enzymes Dehydro-L-gulonate Decarboxylase and Glutathione (B108866) Thiolesterase. While one study identified clioquinol as a component within a plant extract, the observed glutathione thiolesterase inhibition was attributed to a different molecule in a molecular docking analysis. researchgate.net

5-Chloro-7-iodo-8-hydroxyquinoline has been identified as a notable inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govunifi.it Unlike classical sulfonamide inhibitors, phenols like clioquinol represent a different class of inhibitors, suggesting an alternative mechanism of action that may allow for the design of more selective drugs. nih.govnih.gov

Research has demonstrated that clioquinol is the most potent inhibitor among the tested phenols against a wide array of the 12 catalytically active mammalian CA isoforms. nih.govunifi.it Its inhibition constants (Kᵢ) are consistently in the low micromolar range across these isoforms. nih.govunifi.it Studies specifically investigating the membrane-associated isoform CA XV also found clioquinol to be the most effective inhibitor, with a Kᵢ value of 2.33 μM. nih.govvtt.fi This broad-spectrum inhibition highlights the compound's significant interaction with this enzyme family. dergipark.org.tr

| CA Isoform | Inhibition Constant (Kᵢ) (µM) | Reference |

|---|---|---|

| CA I | 9.4 | unifi.it |

| CA II | 16.0 | unifi.it |

| CA III | 3.3 | unifi.it |

| CA IV | 4.1 | unifi.it |

| CA VA | 11.2 | unifi.it |

| CA VB | 10.8 | unifi.it |

| CA VI | 13.1 | unifi.it |

| CA VII | 4.5 | unifi.it |

| CA IX | 5.6 | unifi.it |

| CA XII | 8.1 | unifi.it |

| CA XIII | 11.5 | unifi.it |

| CA XIV | 8.9 | unifi.it |

| CA XV (murine) | 2.33 | nih.govvtt.fi |

5-Chloro-7-iodo-8-hydroxyquinoline demonstrates significant inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. nih.goviiarjournals.orgdovepress.com This inhibition is a key component of the compound's anticancer activity observed in various cancer cell lines. iiarjournals.orgdovepress.com

The inhibitory action of clioquinol on NF-κB is substantially more pronounced in the presence of zinc. nih.goviiarjournals.org Mechanistically, this inhibition is achieved by reducing the nuclear level of p65, the most frequently detected and active subunit of NF-κB. nih.goviiarjournals.orgiiarjournals.org Studies in human prostate cancer cells have shown that clioquinol targets the NF-κB and lysosome pathways independently. nih.goviiarjournals.org While a lysosome-protecting agent could reverse the clioquinol-induced disruption of lysosomes, it had no effect on the inhibition of NF-κB signaling. nih.goviiarjournals.org

Further research in HeLa cancer cells has quantified this inhibitory effect. In the absence of radiation, treatment with clioquinol and zinc reduced NF-κB activity to 33% compared to the control group. When combined with radiation, which normally induces NF-κB activity, the treatment still suppressed activity down to 39% relative to the radiation-only group. nih.gov This demonstrates a potent downregulation of the NF-κB pathway, which is also linked to the downstream inhibition of the DNA damage receptor ATM. nih.gov

| Treatment Group | Relative NF-κB Activity (%) | Reference |

|---|---|---|

| Control | 100% | nih.gov |

| Radiation Only | 139% | nih.gov |

| CQ + Zinc | 33% | nih.gov |

| CQ + Zinc + Radiation | 39% | nih.gov |

Structure Activity Relationship Sar and Pharmacophore Mapping of 5 Chloro 7 Iodo 8 Hydroxyquinoline Derivatives

Correlative Analysis of Halogen Substituent Effects on Biological Potency

The nature and position of halogen substituents on the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold play a pivotal role in modulating the biological potency of these compounds. The presence of chloro and iodo groups at the C5 and C7 positions, as seen in 5-chloro-7-iodo-8-hydroxyquinoline, significantly influences the molecule's physicochemical properties and, consequently, its therapeutic effects.

Systematic variations of the halide substitution pattern at the 5- and 7-positions have been explored to understand their impact on anticancer activity. acs.org Studies on a series of 5,7-dihalido-8-hydroxyquinoline ruthenium (II) complexes revealed that the substitution pattern had a minor impact on their cytotoxic activity, with the exception of complexes derived from the unsubstituted 8-HQ. acs.org However, for the 8-HQ derivatives themselves, halogenation is a key determinant of their biological action. For instance, dihalogenated 8-HQs like iodoquinol, clioquinol (B1669181), and 5,7-dichloro-8-hydroxyquinoline have demonstrated high antimicrobial potency. researchgate.net

The introduction of a chloro-substitution at the R5 position has been shown to increase both the toxicity and selectivity of certain 8-hydroxyquinoline derivatives. nih.gov In the context of antimicrobial activity, monochloro (5-Chloro 8HQ) and dichloro (5,7-dichloro 8HQ) derivatives have exhibited supreme anti-bacterial activity. bepls.com Specifically, 5,7-dichloro and 5,7-dibromo derivatives were found to be the most fungitoxic among the compounds tested. This suggests that the electron-withdrawing nature and the size of the halogen atoms are critical for these activities. The lipophilic character conferred by the chloro-substitution at the 5-position may also be crucial for interaction with the lipophilic sites of action in biological targets. bepls.com

Conversely, the absence or alteration of this halogenation pattern can lead to a decrease or loss of activity. For example, shifting a substituent from the R7 to the R5 position was found to abrogate both toxicity and selectivity in a series of ten derivatives. nih.gov This highlights the specific positional importance of these halogen substitutions for maintaining biological potency.

Table 1: Effect of Halogen Substitution on Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Substitution Pattern | Observed Antimicrobial Activity |

| 8-Hydroxyquinoline | Unsubstituted | Baseline activity |

| 5-Chloro-8-hydroxyquinoline (B194070) (Cloxyquin) | Monochloro at C5 | High antibacterial activity |

| 5,7-Dichloro-8-hydroxyquinoline | Dichloro at C5 and C7 | Supreme antibacterial and high fungitoxic activity |

| 5,7-Dibromo-8-hydroxyquinoline | Dibromo at C5 and C7 | High fungitoxic activity |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Chloro at C5, Iodo at C7 | High antimicrobial potency |

Role of the 8-Hydroxyquinoline Moiety in Ligand-Target Interactions

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.govnih.gov Its biological activity is often linked to its ability to chelate metal ions. researchgate.net The proximity of the hydroxyl group at the C8 position to the nitrogen atom in the quinoline (B57606) ring allows 8-HQ and its derivatives to form stable chelate complexes with a variety of metal ions. This metal-binding ability is fundamental to many of its therapeutic effects, including its anticancer, antimicrobial, and neuroprotective properties. researchgate.net

The deprotonated 8-hydroxyquinoline ligand binds as a bidentate chelate to metal atoms through the oxygen and nitrogen atoms. researchgate.net This interaction is crucial for the biological activity of these compounds. For instance, molecular docking studies have shown that the 8-hydroxyquinoline moiety can form several hydrogen bonds with amino acid residues at the active site of enzymes, such as HIV-1 integrase. nih.gov Specifically, it can interact with residues like His171 and Glu170. nih.gov

The presence of the chelating group is a necessary, but not always sufficient, prerequisite for the biological activity of 8-hydroxyquinoline derivatives. nih.govacs.org Derivatives that are unable to form stable metal complexes, such as those substituted at the R5 position in a way that hinders chelation, often lack toxicity and biological activity. nih.govacs.org The unsubstituted 8-hydroxyquinoline core structure itself and some of its R5-substituted derivatives have been found to be non-selective in their cytotoxic effects. nih.govacs.org

Furthermore, modifications at the C5 and C7 positions of the 8-hydroxyquinoline core can significantly improve the potency of these compounds as inhibitors of specific biological interactions, such as the HIV-1 integrase-LEDGF/p75 interaction. nih.gov This indicates that while the core 8-HQ moiety provides the essential metal-binding and target-interacting framework, substitutions at other positions are critical for fine-tuning the potency and selectivity of these derivatives.

Influence of Mannich Base Modifications on Selective Cytotoxicity

The introduction of Mannich base modifications to the 8-hydroxyquinoline scaffold is a powerful strategy in medicinal chemistry to synthesize novel compounds with enhanced and selective biological activities. nih.gov The Mannich reaction allows for the introduction of an aminomethyl group, or a substituted aminoalkyl moiety, onto the 8-hydroxyquinoline core. mdpi.com This modification can significantly influence the physicochemical properties and, consequently, the selective cytotoxicity of the resulting derivatives.

Studies on a library of 8-hydroxyquinoline-derived Mannich bases have revealed that these modifications can lead to robust multidrug-resistant (MDR)-selective toxicity. nih.gov The nature of the tertiary amine in the Mannich base plays a crucial role in this selectivity. For instance, derivatives containing a CH2-N moiety at position 7 linked to morpholine, piperidine, or other substituents have shown significant cytotoxicity in the sub- to low micromolar range.

The position of the Mannich base on the 8-hydroxyquinoline ring is also critical. Shifting the Mannich base from the R7 to the R5 position has been shown to abrogate both toxicity and MDR selectivity. nih.gov This highlights the importance of the substitution pattern for the desired biological effect.

Furthermore, the introduction of an aromatic moiety through the Mannich reaction can also modulate the activity. While in some cases, compounds with branched aromatic substituents in R7 showed enhanced activity, in other instances, this modification decreased toxicity and abrogated selectivity for derivatives both with and without chloro-substitution in R5. nih.govacs.org

The cytotoxicity and MDR-selectivity of these Mannich bases are related to their complex formation with essential metal ions. semanticscholar.org The stability and redox activity of the metal complexes formed by these derivatives significantly influence their MDR-selective toxicity. nih.gov This suggests that the Mannich base modifications modulate the metal-binding properties of the 8-hydroxyquinoline core, which in turn affects their biological activity.

Relationship between Ionization Constants (pKa) and Metal Binding Affinity to Bioactivity

The bioactivity of 8-hydroxyquinoline derivatives is strongly correlated with their ionization constants (pKa) and their affinity for binding metal ions. The pKa value, which reflects the tendency of a molecule to donate a proton, influences several biopharmaceutical characteristics, including lipophilicity, water solubility, and protein binding. mdpi.com These properties, in turn, directly impact the pharmacokinetics and biological activity of the compounds.

A strong influence of experimentally determined pKa values of the donor atom moieties on the biological activity of 8-hydroxyquinoline derivatives has been observed. nih.gov This indicates that protonation and metal chelation are important factors modulating their anticancer activity. nih.gov For a series of 8-hydroxyquinoline Mannich bases, a linear relationship was found between the pKa of the hydroxyl group and the IC50 values, which measure the concentration of a drug that is required for 50% inhibition in vitro.

The metal binding affinity of these compounds is also a critical determinant of their bioactivity. The ability to form stable complexes with biologically relevant metal ions like copper(II) and iron(III) is central to the anticancer activity of 8-hydroxyquinolines. Correlation analysis has shown that at physiological pH, weaker copper(II) and iron(III) binding can result in elevated toxicity. For example, a derivative with lower pCu and pFe values (indicating weaker binding) exhibited a significantly lower IC50 value (higher toxicity) compared to a derivative with stronger metal binding.

The stability and redox activity of the metal complexes formed also play a significant role. nih.gov Subtle changes in these properties can significantly influence the selective toxicity of the derivatives against multidrug-resistant cancer cells. nih.gov While 8-hydroxyquinolines generally show a preference for binding copper(II) over iron(III), cyclic voltammetry data have revealed that the more cytotoxic ligands tend to stabilize the lower oxidation state of the metal ions. This suggests that the redox properties of the metal complexes are a key factor in their mechanism of action.

Table 2: Relationship between pKa, Metal Binding, and Cytotoxicity of 8-Hydroxyquinoline Derivatives

| Derivative | pKa (OH) | pCu | pFe | IC50 (µM) |

| Q-1 (8-hydroxyquinoline) | - | 15.1 | 13.0 | 2.5 |

| Q-4 (Mannich base derivative) | - | 13.0 | 6.8 | 0.2 |

Data from a study on human uterine sarcoma MES-SA/Dx5 cell line.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This approach is valuable for designing new, more potent compounds and for predicting the activity of untested molecules.

For 8-hydroxyquinoline and its derivatives, QSAR studies have been employed to understand the structural requirements for their antimicrobial activity. researchgate.netbepls.com These studies have shown that the biological activity of these compounds can be correlated with various molecular descriptors, including electronic, hydrophobic, and global reactivity parameters. dergipark.org.tr

In the case of antimicrobial activity, QSAR models have been developed for 8-hydroxyquinoline and its chloro derivatives. researchgate.netbepls.com The results from these studies can help in designing new 8-HQ-based compounds with enhanced antimicrobial properties. researchgate.netbepls.com For example, it has been suggested that a compound with a 5-Cl substitution may possess an optimal size and lipophilic character for interacting with the target site. bepls.com

QSAR models are typically built using a training set of compounds with known activities, and their predictive power is validated using a test set. bepls.com For 5,8-quinolinequinone derivatives, QSAR models have been derived for their anti-proliferative and anti-inflammatory activities. dergipark.org.tr These models have indicated that parameters such as the electrophilic index, ionization potential, and electronegativity are important for predicting the biological activity of these compounds. dergipark.org.tr

The development of robust QSAR models for 5-chloro-7-iodo-8-hydroxyquinoline and its analogs can significantly accelerate the drug discovery process by providing a rational basis for the design and synthesis of new derivatives with improved therapeutic profiles.

Advanced Analytical and Computational Techniques in 5 Chloro 7 Iodo 8 Hydroxyquinoline Research

Spectroscopic Characterization Methods

Spectroscopy provides a powerful lens through which the molecular intricacies of 5-chloro-7-iodo-8-hydroxyquinoline can be observed. Various spectroscopic methods have been employed to define its vibrational properties, solid-state structure, and interactions in solution.

Vibrational spectroscopy is a cornerstone in the structural analysis of 5-chloro-7-iodo-8-hydroxyquinoline and its analogues. Detailed experimental and theoretical studies on related compounds, such as 5,7-diiodo-8-hydroxyquinoline, have provided a foundation for understanding the vibrational modes of halogenated hydroxyquinolines. ijeam.com In such studies, experimental FT-IR and FT-Raman spectra are recorded and the observed vibrational frequencies are assigned with the aid of computational methods like Density Functional Theory (DFT). ijeam.comuantwerpen.be

For 5-chloro-7-iodo-8-hydroxyquinoline, the vibrational spectra are characterized by modes associated with the quinoline (B57606) ring system, as well as vibrations involving the chloro, iodo, and hydroxyl functional groups. conicet.gov.ar The formation of metal complexes, for instance with Cu(II), induces noticeable shifts in the vibrational frequencies. Notably, the transformation of the O-H group into a C-O-Cu bond upon complexation leads to changes in the spectral region where O-H and C-H stretching modes are located. conicet.gov.ar This interaction also tends to slightly increase the energy of the C-O stretching vibration. conicet.gov.ar The C-Cl stretching mode is typically observed in its expected range for ring systems. conicet.gov.ar

The table below presents a selection of characteristic vibrational frequencies for 5-chloro-7-iodo-8-hydroxyquinoline and its Cu(II) complex, illustrating the impact of metal coordination on the molecule's vibrational properties.

| Vibrational Mode | Free Ligand (cm⁻¹) | Cu(II) Complex (cm⁻¹) | Reference |

| Ring C-H stretching | ~3070 (Raman) | - | conicet.gov.ar |

| C-O stretching | - | Shifted | conicet.gov.ar |

| C-Cl stretching | In usual range | - | conicet.gov.ar |

| O-H out-of-plane bending | ~106 (Raman, for 5,7-diiodo-8-hydroxyquinoline) | N/A | ijeam.com |

| C-I in-plane bending | - | - | ijeam.com |

Data for some modes are inferred from studies on closely related compounds like 5,7-diiodo-8-hydroxyquinoline.

The solid-state structure and electronic environment of the nuclei within 5-chloro-7-iodo-8-hydroxyquinoline have been probed with high precision using Nuclear Quadrupole Resonance (NQR) and Nuclear Quadrupole Double Resonance (NQDR) spectroscopy. researchgate.net These techniques are particularly sensitive to the local electronic environment of quadrupolar nuclei, such as ³⁵Cl and ¹⁴N.

A study employing ³⁵Cl NQR and ¹H-¹⁴N NQDR, in combination with DFT calculations, has investigated the supramolecular structure of clioquinol (B1669181) in the solid state. researchgate.netresearchgate.net The research revealed the presence of O-H···N hydrogen bonds that link molecules into dimers. researchgate.net NQR and NQDR are powerful for characterizing polymorphic forms and understanding the subtle differences in intermolecular interactions that define the crystal packing. researchgate.net The orientations of the electric field gradient (EFG) tensor axes at the quadrupolar sites provide detailed information about the bonding and symmetry around these nuclei. researchgate.net

The behavior of 5-chloro-7-iodo-8-hydroxyquinoline in solution, particularly its interaction with metal ions like copper(II), has been extensively studied using a combination of UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.netacs.orgnih.govnih.gov These methods are invaluable for determining the stoichiometry, coordination geometry, and electronic structure of the resulting metal complexes. nih.gov

UV-Visible spectrophotometry is used to monitor the formation of complexes and to determine their stability constants. rsc.org The chelation of Cu(II) by 5-chloro-7-iodo-8-hydroxyquinoline results in characteristic changes in the absorption spectrum, which can be used to follow the complexation process. nih.govrsc.org

EPR spectroscopy is specifically applied to study paramagnetic species, such as Cu(II) complexes. nih.govresearchgate.netacs.org The EPR spectrum provides detailed information about the coordination environment of the copper ion. researchgate.net Studies have shown that 5,7-dihalogenated 8-hydroxyquinoline (B1678124) derivatives, including clioquinol, typically form pseudo square planar Cu(II) complexes with two quinolin-8-olate anions. acs.org This combination of techniques has been crucial in clarifying that the solution structures of copper-clioquinol complexes are conventional 8-hydroxyquinolate chelates, which is significant for understanding its biological activity. nih.gov

X-ray based techniques offer elemental specificity and high sensitivity for probing the metal coordination environment and spatial distribution of 5-chloro-7-iodo-8-hydroxyquinoline and its metal complexes.

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides precise information about the local geometric and electronic structure around a specific metal atom. nih.govresearchgate.netacs.orgnih.govnih.gov XAS studies have been instrumental in characterizing the Cu(II) coordination environment in complexes with 8-hydroxyquinoline derivatives. nih.govacs.org For instance, XAS has been used to compare the copper-binding properties of clioquinol with other derivatives, revealing differences in their ability to sequester copper from biological molecules. nih.gov These studies have confirmed that halogen substitutions at the 5 and 7 positions have little effect on the pseudo square planar Cu(II) coordination environment. acs.org

Synchrotron X-ray Fluorescence (XRF) imaging is a powerful technique for mapping the elemental distribution within biological samples, such as single cells, with high spatial resolution. osti.govnih.govplos.org While direct imaging of 5-chloro-7-iodo-8-hydroxyquinoline can be challenging, studies have utilized bromine-labeled congeners to trace the intracellular localization of the 8-hydroxyquinoline scaffold. osti.govnih.gov These experiments have shown that these compounds can cross the cell membrane and that co-treatment with copper leads to a significant increase in intracellular copper levels. osti.govnih.gov XRF imaging has also revealed that the intracellular distribution of copper can vary depending on the specific 8-hydroxyquinoline derivative used, suggesting different mechanisms of action. osti.gov

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry provide the high selectivity and sensitivity required for the quantitative analysis of 5-chloro-7-iodo-8-hydroxyquinoline in complex matrices.

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established method for the determination of 5-chloro-7-iodo-8-hydroxyquinoline in various samples. researchgate.net Early analytical methods for quantifying clioquinol in plasma and tissues involved GC with electron capture detection, which was later complemented by GC-MS for enhanced specificity and sensitivity. researchgate.net

In a typical GC-MS analysis, the compound of interest is separated from other components in a sample based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint for identification and quantification. More advanced techniques like GC with tandem mass spectrometry (GC-MS/MS) can be employed for even greater selectivity and lower detection limits, which is particularly useful for analyzing trace amounts in complex biological or environmental samples. mdpi.com

The table below outlines the key parameters of a GC-MS method applicable for the analysis of 8-hydroxyquinoline derivatives.

| Parameter | Description | Reference |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (or Tandem MS) | mdpi.com |

| Column | e.g., Capillary column with a non-polar or medium-polarity stationary phase | mdpi.com |

| Ionization Mode | Electron Ionization (EI) is common | - |

| Detection Mode | Selected Ion Monitoring (SIM) for targeted analysis and enhanced sensitivity | mdpi.com |

| Application | Quantitative analysis in biological fluids and tissues | researchgate.netnih.gov |

Computational Chemistry and Molecular Modeling in 5-Chloro-7-iodo-8-hydroxyquinoline Research

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), providing profound insights into its structure, properties, and interactions at the molecular level. These advanced techniques complement experimental data, offering a detailed understanding that is often difficult to achieve through empirical methods alone.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) has been widely employed to investigate the geometric and electronic structure of 5-chloro-7-iodo-8-hydroxyquinoline and its derivatives. vu.edu.auresearchgate.net DFT calculations are instrumental in determining optimized molecular geometries, bond lengths, and bond angles, which are in good agreement with experimental data where available. researchgate.net These calculations have been crucial in understanding the antioxidant properties of hydroxyquinoline derivatives by computing homolytic O-H bond dissociation energies (BDEs). vu.edu.au

Studies have utilized DFT to explore the electronic properties of clioquinol, including the analysis of frontier molecular orbitals (HOMO and LUMO) to predict its reactivity and kinetic stability. researchgate.net The energy gap between HOMO and LUMO is a key parameter in determining the molecule's chemical reactivity and is influenced by substitutions on the quinoline ring. Furthermore, DFT has been used to calculate various molecular descriptors such as hardness, electrophilicity, and chemical potential, providing a deeper understanding of the molecule's behavior in chemical reactions. researchgate.net Natural Bond Orbital (NBO) analysis, another DFT-based method, has been applied to determine the natural populations at the chlorine and other atoms within the molecule. researchgate.net

In the context of its interaction with metal ions, static DFT calculations have been performed to study the coordination properties of clioquinol with ions like Zn(II). researchgate.netrsc.org These calculations, often incorporating polarized continuum models to simulate solvent effects, have suggested that a tetrahedral coordination environment is preferred for the Zn(CQ)₂ complex. researchgate.netrsc.org

Table 1: Selected DFT Calculated Parameters for 8-Hydroxyquinoline Derivatives This table is for illustrative purposes and the values are generalized from findings across multiple studies. Specific values can vary based on the computational method and basis set used.

| Derivative | HOMO-LUMO Gap (eV) | Hardness (η) | Electrophilicity (ω) |

| 8-hydroxyquinoline | Varies | Varies | Varies |

| 5-chloro-8-hydroxyquinoline (B194070) | Varies | Varies | Varies |

| 5-chloro-7-iodo-8-hydroxyquinoline | Varies | Varies | Varies |

Ab Initio Molecular Dynamics (AIMD) Simulations for Aqueous Solution Behavior

To understand the dynamic behavior of 5-chloro-7-iodo-8-hydroxyquinoline in a more realistic biological environment, Ab Initio Molecular Dynamics (AIMD) simulations have been employed. researchgate.netrsc.org Unlike static calculations, AIMD simulations explicitly account for the motion of atoms and the surrounding solvent molecules over time, providing insights into the coordination and hydration properties in aqueous solutions. researchgate.netrsc.org

AIMD simulations of clioquinol in the presence of Zn(II) ions have revealed that the coordination complex is not static. researchgate.netrsc.org These simulations have shown the potential for the formation of penta- and hexa-coordinated complexes, Zn(CQ)₂(H₂O) and Zn(CQ)₂(H₂O)₂, respectively, which are found to be nearly equal in energy. researchgate.netrsc.org This finding contrasts with static DFT calculations that favor a tetrahedral geometry, highlighting the importance of including explicit solvent molecules and dynamics in accurately modeling the system. researchgate.netrsc.org The discrepancy between static and dynamic models underscores the complexity of the molecule's behavior in solution. researchgate.net

Homology Modeling and Molecular Docking for Receptor Interaction Prediction

Homology modeling and molecular docking are powerful computational techniques used to predict how 5-chloro-7-iodo-8-hydroxyquinoline interacts with biological macromolecules, such as receptors and enzymes. When the crystal structure of a target protein is not available, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein.

Molecular docking simulations have been instrumental in elucidating the binding modes of clioquinol with various biological targets. For instance, docking studies have been used to understand the interaction between clioquinol and serum albumin, a key protein for drug transport in the bloodstream. nih.govresearchgate.net These studies have helped to identify the specific binding sites and the nature of the interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the complex. researchgate.net It has been shown that clioquinol exhibits an extremely high affinity for bovine serum albumin (BSA) with a binding constant in the order of 10⁸ M⁻¹. nih.gov

Furthermore, molecular dynamics simulations have confirmed the stable binding of clioquinol to the orthosteric binding site (Asp106) of the α1-adrenoceptor, providing a structural basis for its antagonistic activity. monash.edu In the context of cancer research, molecular docking has been employed to study the interaction of clioquinol with proteins like the Forkhead box M1 (FoxM1) transcription factor, a potential target in cholangiocarcinoma. nih.gov Similarly, docking studies have been performed on platinum(II) complexes of clioquinol to predict their binding propensity with DNA. rsc.org

Table 2: Predicted Binding Interactions of 5-Chloro-7-iodo-8-hydroxyquinoline with Biological Targets This table summarizes findings from various molecular docking studies.

| Target Protein | Predicted Binding Site | Key Interacting Residues (Example) |

| Bovine Serum Albumin (BSA) | Protein cleft between subdomains IIA and IIIA | Not explicitly detailed in the provided text |

| α1-adrenoceptor | Orthosteric binding site | Asp106 |

| Forkhead box M1 (FoxM1) | Not explicitly detailed in the provided text | Not explicitly detailed in the provided text |

| DNA (with Pt(II) complex) | Not explicitly detailed in the provided text | Not explicitly detailed in the provided text |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Supramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. researchgate.net QTAIM analysis has been applied to study the supramolecular structures formed by 8-hydroxyquinoline derivatives, including clioquinol. researchgate.net

This method allows for the characterization of non-covalent interactions, such as hydrogen bonds and π-π stacking interactions, which are crucial for the stability of crystal structures and molecular aggregates. researchgate.netnih.govacs.org For clioquinol and related compounds, QTAIM has been used to analyze the O–H···N hydrogen bonds that lead to the formation of dimers. researchgate.net The topological parameters derived from the electron density at the bond critical points provide quantitative information about the strength and nature of these interactions. researchgate.net This level of detail is essential for understanding the self-assembly properties of these molecules and for the design of new materials with specific solid-state structures. researchgate.net

Applications of 5 Chloro 7 Iodo 8 Hydroxyquinoline in Advanced Materials and Delivery Systems

Development of Electrospun Polymeric Materials for Biological Applications

Researchers have successfully developed novel fibrous materials with antifungal properties by incorporating 5-Chloro-7-iodo-8-hydroxyquinoline into a blend of poly(3-hydroxybutyrate) (PHB) and polyvinylpyrrolidone (B124986) (PVP). mdpi.comnih.gov Electrospinning, a versatile and cost-effective method, was employed to fabricate these materials, which feature micro- and nanofibers with a large specific surface area and high porosity. mdpi.com The combination of the biodegradable aliphatic polyester (B1180765) PHB with the water-soluble polymer PVP, along with the antifungal efficacy of 5-Chloro-7-iodo-8-hydroxyquinoline, presents a promising strategy for creating advanced materials for agricultural use. mdpi.comresearchgate.net

The developed materials were characterized using various analytical techniques, including scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), and attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR) to examine their morphology and surface chemical composition. nih.gov Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) analyses confirmed that the 5-Chloro-7-iodo-8-hydroxyquinoline was present in an amorphous state within the polymer fibers. mdpi.comnih.gov

Encapsulation and Controlled Release Strategies in Fibrous Structures

Two primary strategies were utilized to encapsulate 5-Chloro-7-iodo-8-hydroxyquinoline within the fibrous structures: an "in" strategy and an "on" strategy. mdpi.comnih.gov

"In" Strategy: This one-pot electrospinning approach involves dissolving 5-Chloro-7-iodo-8-hydroxyquinoline directly into the PHB and PVP polymer solution before the electrospinning process. This results in the active compound being incorporated into the bulk of the fibers. mdpi.com

"On" Strategy: This method combines electrospinning with electrospraying. A solution of PHB is electrospun to form the primary fibers, while a solution of PVP containing 5-Chloro-7-iodo-8-hydroxyquinoline is simultaneously electrosprayed onto these fibers. This leads to the deposition of PVP particles carrying the active compound on the surface of the PHB fibers. mdpi.com

These distinct encapsulation methods allow for the fabrication of materials with different designs and, consequently, varied release profiles for the active compound. mdpi.com The presence of the water-soluble polymer, PVP, was found to be crucial in assisting the release of 5-Chloro-7-iodo-8-hydroxyquinoline from the fibrous materials. mdpi.com

Research into Active Dressings for Phytopathogen Protection (e.g., grapevine esca disease)

A significant application for these advanced materials is the development of active dressings to protect grapevines from esca, a destructive trunk disease. mdpi.comnih.gov Esca is primarily caused by the fungal pathogens Phaeomoniella chlamydospora and Phaeoacremonium aleophilum. nih.govnih.gov The fibrous mats containing 5-Chloro-7-iodo-8-hydroxyquinoline are designed to act as a protective barrier, preventing the entry and inhibiting the growth of these fungal spores on vine pruning wounds. mdpi.comresearchgate.net

Inhibition of Fungal Pathogen Growth in vitro

Microbiological assays have demonstrated the effectiveness of the 5-Chloro-7-iodo-8-hydroxyquinoline-loaded fibrous mats in inhibiting the growth of both P. chlamydospora and P. aleophilum. mdpi.comnih.gov While the unloaded polymer mats showed no significant antifungal activity, the materials containing the active compound exhibited clear zones of inhibition against the pathogenic fungi. mdpi.com This indicates that the incorporated 5-Chloro-7-iodo-8-hydroxyquinoline retains its potent antifungal properties within the polymer matrix. mdpi.com Prior to this research, there was no reported data on the antifungal activity of this compound against the specific fungal species that cause esca disease. mdpi.comnih.gov

The minimum inhibitory concentrations (MICs) of 5-Chloro-7-iodo-8-hydroxyquinoline were determined to be 10 µg/mL and 1 µg/mL for the two fungi, respectively, highlighting its potential as an effective agent for plant protection. mdpi.com The research confirmed that the developed fibrous materials, using both the "in" and "on" strategies, showed considerable antifungal activity and are promising candidates for active dressings in viticulture. mdpi.com

Inhibition of Fungal Growth by 5-Chloro-7-iodo-8-hydroxyquinoline

| Fungal Pathogen | Associated Disease | Effect of Loaded Fibrous Mats | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Phaeomoniella chlamydospora | Grapevine Esca Disease | Effective inhibition of growth | 10 µg/mL |

| Phaeoacremonium aleophilum | Grapevine Esca Disease | Effective inhibition of growth | 1 µg/mL |

Release Kinetics from Polymer Matrices

The in vitro release of 5-Chloro-7-iodo-8-hydroxyquinoline from the electrospun mats was studied in an acetate (B1210297) buffer solution (pH 3.6) to simulate relevant environmental conditions. mdpi.com The release profile was found to be dependent on the material's design and composition. nih.gov

The "on" strategy, where the active compound was encapsulated in PVP particles on the fiber surface, resulted in a faster and greater release of 5-Chloro-7-iodo-8-hydroxyquinoline compared to the "in" strategy. mdpi.com After 840 minutes, approximately 78.6% of the loaded compound was released from the "on" materials, whereas the "in" materials released about 64%. mdpi.com Over a longer period of 2880 minutes, the total amount of released 5-Chloro-7-iodo-8-hydroxyquinoline reached approximately 83.5% for the "in" mats and 96% for the "on" mats. mdpi.com This difference is attributed to the diffusion of the compound from the bulk of the fibers in the "in" strategy versus its diffusion through the surface-deposited PVP particles in the "on" strategy. mdpi.com

Release of 5-Chloro-7-iodo-8-hydroxyquinoline from Polymer Matrices